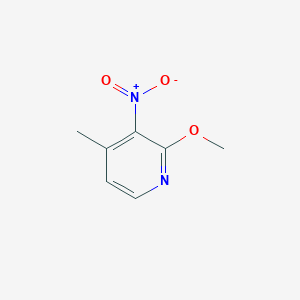

2-Methoxy-4-methyl-3-nitropyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxy-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-4-8-7(12-2)6(5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHDKUHZYJCOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450785 | |

| Record name | 2-methoxy-3-nitro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160590-36-3 | |

| Record name | 2-methoxy-3-nitro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160590-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 2 Methoxy 4 Methyl 3 Nitropyridine

Nucleophilic Substitution Reactions of 2-Methoxy-4-methyl-3-nitropyridine

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic systems like nitropyridines. sciforum.net The introduction of a nitro group into the pyridine (B92270) ring facilitates its functionalization in different ways. nih.gov

Reactivity of the Methoxy (B1213986) Group to Nucleophiles

The methoxy group at the 2-position of the pyridine ring can act as a leaving group in nucleophilic substitution reactions, although its reactivity is influenced by several factors. Generally, methoxy groups, being electron-donating, can increase the electron density of an aromatic system, which would typically make nucleophilic aromatic substitution less likely to occur. epa.gov However, in the context of nitropyridines, the strong electron-withdrawing effect of the nitro group can overcome this, activating the ring for substitution.

Studies on related methoxypyridines have demonstrated this reactivity. For instance, 3-methoxypyridine (B1141550) can undergo nucleophilic amination where the methoxy group is displaced by an amine in the presence of sodium hydride and a lithium iodide promoter. ntu.edu.sg In the case of 2-nitropyridines, research has indicated that the electronic effects of methoxy and methyl groups on SNAr reactions may be of minor importance, allowing for efficient substitution. epa.gov While direct studies on the displacement of the methoxy group in this compound by various nucleophiles were not prominent in the reviewed literature, the reactivity of the chloro-analogue suggests that the 2-position is susceptible to nucleophilic attack.

Substitution at Other Positions (e.g., Halogenated Analogues like 5-Bromo-2-methoxy-4-methyl-3-nitropyridine)

Halogenated analogues of this compound serve as important substrates for introducing further functionality through nucleophilic substitution. The bromine atom in 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, for example, can be displaced by various nucleophiles, such as amines and thiols, under appropriate reaction conditions.

The synthesis of these halogenated precursors often involves nucleophilic substitution on a di-halogenated pyridine. A key example is the synthesis of 5-bromo-2-methoxy-3-nitropyridine (B130787) from 5-bromo-2-chloro-3-nitropyridine (B118568). In this reaction, the more reactive chlorine atom at the 2-position is selectively substituted by a methoxide (B1231860) nucleophile. chemicalbook.com Similarly, reacting 5-bromo-2-chloro-3-nitropyridine with methylamine (B109427) results in the selective displacement of the chlorine atom to yield 5-bromo-N-methyl-3-nitropyridin-2-amine. mdpi.com

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-chloro-3-nitropyridine | Sodium methoxide (25% w/w in methanol) | 5-Bromo-2-methoxy-3-nitropyridine | Methanol, 0 °C to room temp, 19 h | 98% | chemicalbook.com |

| 5-Bromo-2-chloro-3-nitropyridine | Methylamine | 5-Bromo-N-methyl-3-nitropyridin-2-amine | Ethanol, 0 °C, 1 h | 88% | mdpi.com |

Regioselectivity and Stereoselectivity in Substitution Pathways

Regioselectivity is a critical aspect of the substitution reactions of substituted nitropyridines. The position of nucleophilic attack is governed by the electronic and steric effects of the substituents on the pyridine ring.

In reactions involving 2-methyl-3-nitropyridines with multiple potential leaving groups, the nitro group at the 3-position can be selectively substituted. For instance, in the reaction of 2-methyl-3-nitropyridines with thiols, the 3-NO2 group tends to be selectively substituted over another potential leaving group at the 5-position. nih.gov When 2-methyl-3,5-dinitropyridine (B14619359) reacts with benzylthiol (BnSH), a mixture of isomers is formed, but the predominant product results from the substitution of the nitro group at the 3-position. mdpi.com This highlights the complex interplay of activating effects.

The regioselectivity of substitution on the pyridine N-oxide of a related compound, 2-chloro-3-methyl-4-nitropyridine (B3043211) N-oxide, shows exclusive substitution at the 2-position, which is consistent with many reports on the addition of amine-derived nucleophiles to activated aza-arene N-oxides. acs.orgacs.org In some cases, unexpected rearrangements can occur, such as the nitro-group migration observed during the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents. clockss.org

Information regarding the stereoselectivity of these substitution pathways is less specific in the available literature for this particular compound. A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com The outcome is highly dependent on the reaction mechanism and the structure of the substrate. masterorganicchemistry.com Without specific studies on chiral variants or reactions creating new stereocenters, a detailed analysis of stereoselectivity for this compound remains an area for further investigation.

Reduction of the Nitro Group in this compound

The reduction of the nitro group to an amine is a fundamental transformation in the functionalization of nitropyridines, opening pathways to a wide array of derivatives. This conversion dramatically changes the electronic properties of the substituent, from the strongly electron-withdrawing nitro group (NO₂) to the electron-donating amino group (NH₂). nih.gov

Catalytic Hydrogenation and Other Reducing Agents

The nitro group in this compound and its analogues can be efficiently reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a common and effective method. wikipedia.org

Commonly employed systems for this transformation include:

Catalytic Hydrogenation : This method uses hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a standard choice for both aromatic and aliphatic nitro group reductions. commonorganicchemistry.com Raney nickel is another effective catalyst, often used when trying to avoid the dehalogenation of aryl halides. wikipedia.orgcommonorganicchemistry.com The reduction of the nitro group in 5-Bromo-2-methoxy-4-methyl-3-nitropyridine can be achieved with hydrogen gas and a suitable catalyst.

Metal-Acid Systems : The use of a metal in an acidic medium is a classic method for nitro group reduction. Common combinations include iron (Fe) in acetic or hydrochloric acid, and tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid. orgsyn.orgyoutube.com These methods are often mild enough to be compatible with other reducible functional groups. commonorganicchemistry.com

Other Reducing Agents : Sodium hydrosulfite and sodium sulfide (B99878) are also used, with sodium sulfide being useful for the selective reduction of one nitro group in the presence of others. wikipedia.org In one documented synthesis, the nitro group of a triazolo[1,5-a]pyridine intermediate was reduced using ammonium (B1175870) formate (B1220265) in the presence of a Pd/C catalyst. nih.gov

| Reagent/System | Description | Reference |

|---|---|---|

| H₂ / Pd/C | A widely used method for catalytic hydrogenation. | commonorganicchemistry.com |

| H₂ / Raney Ni | Effective for catalytic hydrogenation, especially for substrates with halogen substituents. | wikipedia.orgcommonorganicchemistry.com |

| Fe / Acid (e.g., HCl, Acetic Acid) | A mild method using iron metal in an acidic medium. | commonorganicchemistry.comorgsyn.org |

| SnCl₂ / HCl | A mild method using tin(II) chloride in hydrochloric acid. | commonorganicchemistry.comorgsyn.org |

| Ammonium Formate / Pd/C | A transfer hydrogenation method. | nih.gov |

Formation of Amino-Pyridine Derivatives and Subsequent Functionalization

The reduction of this compound yields 2-Methoxy-4-methyl-pyridin-3-amine, a valuable amino-pyridine derivative. These amino-pyridines are crucial intermediates in the synthesis of more complex molecules, including biologically active compounds. nih.gov

For example, the reduction of the nitro group in 5-Bromo-2-methoxy-4-methyl-3-nitropyridine gives the corresponding 3-amino derivative. This product can then undergo further reactions. A similar intermediate, derived from the reduction of 2-amino-5-bromo-3-nitropyridine, is used to prepare 2,3-diamino-5-bromopyridine. orgsyn.org

The newly formed amino group can be functionalized in various ways. A notable example is its use in modern cross-coupling reactions. The amine derived from the reduction of a nitropyridine intermediate was successfully used in a Buchwald–Hartwig coupling reaction with a 2-chloropyrimidine (B141910) derivative to produce a highly selective DNA-dependent protein kinase inhibitor. nih.gov The amino group can also be acylated or used in condensation reactions to build more complex heterocyclic systems. mdpi.commdpi.com

Oxidation Reactions Involving the Methyl Group of this compound

The methyl group at the 4-position of this compound is susceptible to oxidation, leading to the formation of valuable carboxylic acid derivatives. This transformation is a key step in the synthesis of various functionalized pyridine compounds.

The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. libretexts.orgchemguide.co.uk For alkyl arenes, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) are commonly employed to convert primary and secondary alkyl groups into carboxylic acids. libretexts.org In the case of this compound, the methyl group can be oxidized to a carboxylic acid functionality.

Studies on related compounds, such as the oxidation of 2-chloro-5-methyl-3-nitropyridine (B188117) to the corresponding carboxylic acid, demonstrate the feasibility of this transformation on nitropyridine scaffolds. The oxidation of the methyl group on the pyridine ring is a critical step in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.

The oxidation of 4-methylpyrimidine (B18481) to pyrimidine-4-carboxylic acid using potassium permanganate has been shown to be significantly improved by the addition of a small amount of potassium hydroxide, with yields increasing from 25% to 92%. oregonstate.edu This suggests that the reaction conditions, particularly the pH, play a crucial role in the efficiency of the oxidation of methyl groups on nitrogen-containing heterocyclic rings. The mechanism of permanganate oxidation of alkyl groups on aromatic rings is complex and can proceed through a series of steps involving the formation of manganese esters and subsequent cleavage of C-H bonds. The reaction is believed to be initiated by the formation of a cyclic manganate(V) diester in the rate-limiting step. sci-hub.se

Table 1: Predicted Reaction Conditions for the Oxidation of this compound

| Oxidizing Agent | Co-reagents/Solvents | Temperature | Predicted Product |

| Potassium Permanganate (KMnO₄) | Water, Potassium Hydroxide (catalytic) | Elevated Temperature | 2-Methoxy-3-nitropyridine-4-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Room Temperature | 2-Methoxy-3-nitropyridine-4-carboxylic acid |

This table presents predicted reaction conditions based on general knowledge of oxidation reactions of similar compounds.

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. Pyridine N-oxides are versatile intermediates in organic synthesis as the N-oxide group can activate the pyridine ring for both electrophilic and nucleophilic substitution reactions. arkat-usa.orgwikipedia.org

The N-oxidation of pyridines is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. acs.orgnih.gov The choice of oxidizing agent and reaction conditions can be influenced by the electronic nature of the substituents on the pyridine ring. For pyridines bearing electron-donating groups, milder oxidizing agents are often sufficient. Conversely, electron-deficient pyridines may require stronger oxidizing agents or catalysts. rsc.org

The synthesis of pyridine N-oxides can be carried out using various reagents, including hydrogen peroxide in acetic acid, or with catalysts like methyltrioxorhenium (MTO). arkat-usa.org The N-oxidation of 3-substituted pyridines, such as 3-methylpyridine (B133936) and 3-chloropyridine, has been shown to yield the corresponding N-oxides. nih.gov While the yields for these specific compounds were modest, it demonstrates the general applicability of N-oxidation to substituted pyridines. A review on the chemistry of pyridine N-oxides highlights that the oxidation of 3-substituted pyridines with m-CPBA often gives the highest yields compared to other oxidizing agents. arkat-usa.org

Given the presence of both electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups in this compound, the conditions for its N-oxidation would need to be carefully selected to achieve high selectivity and yield. It is anticipated that reagents like m-CPBA or hydrogen peroxide in the presence of a suitable catalyst would effectively convert this compound to this compound N-oxide.

Table 2: Common Reagents for N-Oxidation of Pyridines

| Oxidizing Agent | Typical Solvents | General Applicability |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Chloroform | Broad, effective for many substituted pyridines |

| Hydrogen Peroxide/Acetic Acid | Acetic Acid | Classical method, can require elevated temperatures |

| Hydrogen Peroxide/Methyltrioxorhenium (MTO) | Dichloromethane | Catalytic, efficient for various pyridines |

Rearrangement Reactions and Other Mechanistic Pathways

Beyond simple oxidation, this compound and its derivatives can participate in more complex transformations involving skeletal rearrangements and radical intermediates.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. wikipedia.org A notable example relevant to pyridine chemistry is the acs.orgacs.org-sigmatropic rearrangement. These rearrangements are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high stereoselectivity. nih.govlibretexts.org

In the context of pyridine N-oxides, acs.orgacs.org-sigmatropic rearrangements have been observed, particularly in reactions involving allyloxy or O-vinylhydroxylamine functionalities. arkat-usa.orgacs.org For instance, the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide leads to the formation of N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones through concerted nih.govrsc.org and acs.orgacs.org sigmatropic rearrangements. arkat-usa.org

More recently, a method for the synthesis of azaindolines and azaindoles has been developed that utilizes a rapid acs.orgacs.org-sigmatropic rearrangement of an in situ generated N-aryl-O-vinylhydroxylamine intermediate. acs.orgacs.org This reaction is initiated by the N-arylation of an O-vinylhydroxylamine with an aza-arene N-oxide. acs.org A key example involves the reaction of 2-chloro-3-methyl-4-nitropyridine N-oxide, which undergoes a cascade of reactions including a acs.orgacs.org-sigmatropic rearrangement to yield a 7-azaindole (B17877) product. acs.orgacs.org This demonstrates that the nitropyridine N-oxide framework is amenable to such rearrangements.

While a direct example of a sigmatropic rearrangement involving this compound itself was not found in the searched literature, its N-oxide derivative could potentially undergo similar transformations if appropriately functionalized, for example, by introduction of an allyloxy group at the 2-position via nucleophilic aromatic substitution of the methoxy group. The electronic nature of the nitro and methyl groups would likely influence the rate and regioselectivity of such a rearrangement.

Table 3: Classes of Sigmatropic Rearrangements

| Rearrangement Type | Description | Example |

| acs.orgnih.gov shift | Migration of a substituent across a 5-atom π-system. | Hydrogen shifts in cyclic and acyclic dienes. |

| acs.orgacs.org shift | Rearrangement of a 1,5-diene system. | Cope and Claisen rearrangements. wikipedia.org |

Electron transfer reactions involve the movement of a single electron from a donor to an acceptor molecule, generating radical intermediates. nih.gov These pathways are increasingly utilized in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

The single-electron transfer (SET) chemistry of pyridine N-oxides has gained significant attention. nih.gov Photoredox catalysis can facilitate the oxidation of pyridine N-oxides to generate highly reactive N-oxy radicals. These radicals can then participate in various synthetic transformations, including hydrogen atom transfer (HAT) for the functionalization of C(sp³)–H bonds. nih.gov The efficiency of this process depends on the oxidation potential of the pyridine N-oxide, which is influenced by its substituents. Electron-withdrawing groups generally increase the oxidation potential. nih.gov

For this compound, the presence of the nitro group would make it a good electron acceptor, potentially facilitating electron transfer reactions. Radical-initiated reactions, such as those involving methyl radicals generated from the thermal decomposition of initiators like di-tert-butylhyponitrite (DTBHN), could potentially lead to the functionalization of the pyridine ring. chemrxiv.orgscilit.com For instance, radical alkylation of pyridinium (B92312) salts has been shown to be a viable method for introducing alkyl groups onto the pyridine ring. chemrxiv.org

While specific studies on the radical reactions of this compound are not detailed in the provided search results, the general principles of electron transfer and radical chemistry of nitropyridines and their N-oxides suggest that this compound could be a substrate for such transformations. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group would likely direct the regioselectivity of radical attack.

Table 4: Key Concepts in Electron Transfer and Radical Chemistry of Pyridines

| Concept | Description | Relevance to this compound |

| Single-Electron Transfer (SET) | Transfer of a single electron to or from a molecule, generating a radical ion. | The nitro group can act as an electron acceptor, facilitating reductive SET processes. |

| N-Oxy Radicals | Formed by one-electron oxidation of pyridine N-oxides. | The N-oxide of the title compound could form an N-oxy radical for further reactions. nih.gov |

| Radical-Initiated Reactions | Reactions initiated by a radical species, often leading to chain reactions. | Could be used to functionalize the pyridine ring or the methyl group. chemrxiv.org |

Advanced Spectroscopic and Computational Investigations of 2 Methoxy 4 Methyl 3 Nitropyridine

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the energy of these vibrations. For 2-Methoxy-4-methyl-3-nitropyridine, the FT-IR spectrum would be characterized by several key absorption regions.

The vibrations of the pyridine (B92270) ring would manifest as a series of bands. C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the ring C-H bonds would be observed at lower frequencies.

The nitro group (NO₂) is a strong infrared absorber. The asymmetric stretching vibration of the N=O bond is expected to produce a strong band in the 1570-1500 cm⁻¹ region, while the symmetric stretching vibration would appear in the 1370-1320 cm⁻¹ range. The bending vibration of the NO₂ group would be found at lower wavenumbers.

The methoxy (B1213986) group (O-CH₃) would exhibit characteristic C-H stretching vibrations of the methyl group just below 3000 cm⁻¹. The asymmetric and symmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1380 cm⁻¹, respectively. A prominent C-O stretching band would also be present, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. The methyl group attached to the pyridine ring at the 4-position would also contribute to the C-H stretching and bending regions.

Table 1: Hypothetical FT-IR Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | C-H stretching (pyridine ring) |

| Data not available | Data not available | C-H stretching (methyl & methoxy) |

| Data not available | Data not available | C=C, C=N stretching (pyridine ring) |

| Data not available | Data not available | Asymmetric NO₂ stretching |

| Data not available | Data not available | Symmetric NO₂ stretching |

| Data not available | Data not available | C-O stretching (methoxy) |

| Data not available | Data not available | C-H bending (pyridine ring, methyl, methoxy) |

| Data not available | Data not available | NO₂ bending |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, certain vibrations may be strong in Raman and weak or absent in FT-IR, and vice versa.

For this compound, the symmetric vibrations of the molecule would be particularly Raman active. The symmetric stretching of the nitro group, for instance, would be expected to produce a strong Raman band. The breathing modes of the pyridine ring, which involve the symmetric expansion and contraction of the ring, are also typically strong in Raman spectra. Aromatic C-H stretching vibrations are generally weaker in Raman than in FT-IR. The C-C and C-N stretching vibrations of the ring would also be observable.

Correlation with Theoretical Vibrational Frequencies

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the vibrational frequencies of this compound. These calculations provide a set of theoretical frequencies and their corresponding intensities for both IR and Raman spectra.

By comparing the calculated frequencies with experimental data from closely related molecules, a scaling factor can be derived to improve the accuracy of the theoretical predictions. This correlation allows for a more confident assignment of the observed vibrational bands to specific molecular motions. For instance, studies on similar nitropyridine derivatives have shown good agreement between experimental and DFT-calculated vibrational spectra, aiding in the detailed analysis of their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR Chemical Shift Assignments

¹H NMR Spectroscopy would provide information on the number of different types of protons in this compound, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the pyridine ring, the methyl group, and the methoxy group. The chemical shifts of the pyridine ring protons would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and methyl groups. The integration of the signals would correspond to the number of protons of each type.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would be indicative of the electronic environment of each carbon atom. For example, the carbon atom attached to the electronegative oxygen of the methoxy group and the carbons of the pyridine ring would have characteristic chemical shifts.

Table 2: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Pyridine ring protons |

| Data not available | Data not available | Data not available | Methoxy protons |

| Data not available | Data not available | Data not available | Methyl protons |

Table 3: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | Pyridine ring carbons |

| Data not available | Methoxy carbon |

| Data not available | Methyl carbon |

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural information by revealing correlations between different nuclei.

COSY (¹H-¹H Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the pyridine ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) reveals one-bond correlations between protons and the carbon atoms they are directly attached to. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to the already assigned proton signals from the ¹H NMR spectrum. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal in the HSQC spectrum.

While specific 2D NMR data for this compound is not available in the searched literature, these techniques would be crucial for the unambiguous assignment of all proton and carbon signals and the complete elucidation of its molecular structure.

Solution-State Conformation Studies

The conformation of this compound in solution is dictated by the interplay of steric and electronic interactions between its substituents on the pyridine ring. The methoxy (-OCH₃), methyl (-CH₃), and nitro (-NO₂) groups influence the molecule's three-dimensional structure.

The orientation of the methoxy group is of particular interest. Due to potential steric hindrance from the adjacent nitro group at position 3, the methyl group of the methoxy moiety may preferentially orient itself away from the nitro group to minimize repulsion. The nitro group itself is subject to resonance with the pyridine ring, which favors a planar arrangement, though slight twisting can occur to alleviate steric strain with the neighboring methyl and methoxy groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is expected to be characterized by transitions involving the π-electrons of the pyridine ring and the non-bonding and π-electrons of the nitro and methoxy groups. The pyridine ring, particularly when substituted with a nitro group, acts as a primary chromophore.

The UV-Vis spectrum of this compound is predicted to exhibit two main types of electronic transitions:

π → π* Transitions: These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The conjugation of the nitro group with the pyridine ring would likely result in strong absorption bands. For comparison, pyridine derivatives with nitro groups often show significant absorption in the long-wavelength ultraviolet region. researchgate.net

n → π* Transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the methoxy group) to an antibonding π* orbital of the pyridine ring. These transitions are characteristically less intense than π → π* transitions. researchgate.net

Table 1: Predicted Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Intensity | Predicted Spectral Region |

| π → π | Pyridine ring and NO₂ group π orbitals | High | 250-350 nm |

| n → π | Non-bonding electrons on O (NO₂) and O (-OCH₃) | Low | >300 nm |

To accurately assign the observed absorption bands to specific electronic transitions, computational simulations are employed. Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art method for simulating UV-Vis spectra. This approach calculates the excitation energies and oscillator strengths (which relate to absorption intensity) for electronic transitions between molecular orbitals.

A TD-DFT calculation for this compound would model the transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), as well as other relevant orbital transitions (e.g., HOMO-1 to LUMO, HOMO to LUMO+1). By correlating the calculated absorption wavelengths and intensities with experimental data, a definitive interpretation of the spectrum can be achieved, providing insight into the molecule's electronic structure. While specific simulations for this compound are not published, this methodology is standard for related structures. researchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound, the molecular formula is C₇H₈N₂O₃. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

Table 2: Precise Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Nominal Mass | 168 amu |

| Monoisotopic Mass | 168.05349 g/mol |

| Experimental Method | High-Resolution Mass Spectrometry (HRMS) |

This precise mass measurement is a definitive piece of data for confirming the identity of the synthesized compound.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion (M⁺•) undergoes fragmentation. The resulting pattern of fragment ions is a molecular fingerprint that provides valuable structural information. Based on the fragmentation of related nitroaromatic and pyridine compounds, a plausible pathway for this compound can be proposed. libretexts.orgnih.govnih.govchemguide.co.ukmiamioh.edu

Common fragmentation steps would likely include:

Loss of the nitro group (•NO₂), a common fragmentation for nitroaromatics.

Loss of a methyl radical (•CH₃) from the methoxy group or the C4-position.

Loss of the methoxy radical (•OCH₃).

Elimination of neutral molecules like carbon monoxide (CO) or nitric oxide (NO).

Table 3: Proposed Mass Spectrometry Fragmentation for this compound (C₇H₈N₂O₃, M⁺• = 168)

| m/z (mass-to-charge ratio) | Proposed Ion Structure / Identity | Neutral Loss |

| 168 | [M]⁺• (Molecular Ion) | - |

| 153 | [M - CH₃]⁺ | •CH₃ |

| 138 | [M - NO]⁺• | •NO |

| 137 | [M - OCH₃]⁺ | •OCH₃ |

| 122 | [M - NO₂]⁺ | •NO₂ |

| 94 | [M - NO₂ - CO]⁺ | •NO₂, CO |

The analysis of these fragmentation pathways provides robust confirmation of the connectivity of the atoms within the molecule, corroborating the structural assignment. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

While the synthesis of various nitropyridine derivatives is well-established, the development of novel, more efficient, and sustainable synthetic pathways for 2-Methoxy-4-methyl-3-nitropyridine remains a crucial area of future research. Current methods for synthesizing related compounds, such as the reaction of 2-chloro-4-methyl-5-nitropyridine (B1210972) with sodium methoxide (B1231860), provide a foundational approach. prepchem.com However, future investigations could focus on multicomponent reactions, which offer the advantage of constructing complex molecules in a single step from simple precursors, thereby increasing efficiency and reducing waste. nih.govnih.gov For instance, a one-pot, four-component reaction has been successfully employed for the synthesis of other novel pyridine (B92270) derivatives with high yields and short reaction times. seesaa.net

Furthermore, exploring ring transformation reactions could offer innovative routes. Three-component ring transformations of dinitropyridone have been shown to produce a variety of substituted nitropyridines, and adapting such methodologies for this compound could be a promising avenue. nih.gov The development of synthetic strategies that allow for the late-stage functionalization of the pyridine core would also be highly valuable, enabling the rapid generation of a library of derivatives for further study. acs.org

Investigation of Undiscovered Reactivity Patterns

The electronic properties of this compound, influenced by the electron-donating methoxy (B1213986) and methyl groups and the electron-withdrawing nitro group, suggest a rich and potentially undiscovered reactivity. The nitro group is known to activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com Future research should systematically investigate the regioselectivity of SNAr reactions with various nucleophiles (e.g., amines, thiols, alkoxides). Studies on related 2-methyl-3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov Understanding how the interplay of the substituents in this compound directs incoming nucleophiles will be critical for its synthetic utility.

Moreover, the potential for nitro-group migration, a phenomenon observed in other halo-substituted nitropyridines, warrants investigation under various reaction conditions. mdpi.com The methyl group also presents opportunities for reactivity, such as condensation reactions with aldehydes, which have been demonstrated with other 2-methyl-3-nitropyridines. chempanda.com A comprehensive study of the reactivity of each functional group and the molecule as a whole will unlock its full potential as a versatile building block.

Expansion of Applications in Medicinal Chemistry and Materials Science

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. prepchem.comnih.gov Nitropyridine derivatives themselves have shown a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. nih.govresearchgate.net A significant future direction will be the synthesis and biological evaluation of a diverse library of compounds derived from this compound. The functional groups on the molecule provide handles for derivatization to explore structure-activity relationships (SAR). For example, the nitro group can be reduced to an amino group, which can then be further functionalized. nih.gov The design of novel methoxypyridine-derived compounds as modulators of biological targets, such as gamma-secretase, highlights the potential in this area. nih.gov

In materials science, nitropyridine derivatives are of interest for their optical properties. nih.gov Some 2-styrylpyridines derived from 2-methyl-3-nitropyridines exhibit fluorescence. chempanda.com Future research should explore the photophysical properties of this compound and its derivatives. The push-pull nature of the substituted pyridine ring could lead to interesting nonlinear optical (NLO) properties. nih.gov The development of new fluorescent probes or materials with tunable optical properties based on this scaffold is a promising area for exploration.

Integration of Advanced Computational Design for New Derivatives

Computational chemistry offers powerful tools to guide and accelerate research. Future studies on this compound should heavily integrate computational methods. Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, predict its reactivity, and interpret spectroscopic data. researchgate.nettandfonline.com Such studies have been performed on the isomeric 2-methoxy-4-methyl-5-nitropyridine, providing a template for similar investigations on the 3-nitro isomer. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity of newly designed derivatives, helping to prioritize synthetic efforts. scbt.comnih.gov By building computational models based on a library of synthesized compounds and their measured activities, researchers can identify key structural features responsible for desired properties. This in silico screening can significantly streamline the discovery of potent drug candidates or materials with specific optical characteristics.

Development of More Sustainable and Efficient Synthetic Processes

In line with the growing emphasis on green chemistry, a key future perspective is the development of sustainable and efficient synthetic processes for this compound and its derivatives. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields for the synthesis of other pyridine derivatives. seesaa.netnih.gov The use of reusable catalysts, such as ionic liquids, could also contribute to more sustainable synthetic protocols. acs.org

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4-methyl-3-nitropyridine, and how can reaction conditions be optimized?

- Methodological Answer: A common approach involves nucleophilic substitution or nitration of pyridine derivatives. For example, heating 2-chloro-3-nitropyridine with sodium methoxide in a polar aprotic solvent (e.g., THF) at 423–433 K for 4–5 hours can yield nitro-methoxy pyridines . Optimization should focus on:

- Temperature control : Higher temperatures (e.g., 433 K) may accelerate substitution but risk decomposition.

- Solvent selection : Polar solvents like THF improve reagent solubility, while chloroform aids in post-reaction extraction .

- Stoichiometry : Use a 1:1 molar ratio of halogenated pyridine to alkoxide base to minimize by-products.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR/IR : Confirm functional groups (e.g., methoxy δ ~3.8–4.0 ppm in H NMR; nitro stretch ~1520 cm in IR).

- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and torsion angles (e.g., pyridine-benzene dihedral angles ~86° for orthogonality) .

- Chromatography : Use HPLC or TLC with UV detection to assess purity, especially after extraction steps .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Cross-validation is critical:

- Multi-technique analysis : Pair C NMR with X-ray data to confirm substituent positions. For example, crystallographic refinement (R-factor ≤ 0.04) can resolve ambiguities in nitro-group orientation .

- Computational modeling : Compare experimental torsion angles (e.g., O1–N2–C2–C1 = -26.1° ) with DFT-optimized structures to identify discrepancies.

- Dynamic NMR : Probe rotational barriers of methoxy groups if signal splitting occurs due to hindered rotation.

Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?

- Methodological Answer: Analyze non-covalent interactions via crystallography:

- C–H···π interactions : Stabilize layers along the ab plane; methyl groups interact with aromatic π-systems (distance ~2.8–3.2 Å) .

- N–O···π contacts : Connect layers along the c axis, with nitro oxygen atoms aligning with pyridine rings (distance ~3.4 Å) .

- Impact on properties : These interactions may affect solubility and melting points (e.g., melting points ~178°C for structurally similar compounds ).

Q. What computational methods are used to predict the reactivity or stability of this compound in synthetic pathways?

- Methodological Answer:

- DFT calculations : Model transition states for nitration or methoxylation steps; compare activation energies of competing pathways.

- Molecular electrostatic potential (MEP) maps : Identify electron-deficient regions (e.g., nitro groups) prone to nucleophilic attack .

- Torsion angle analysis : Predict steric hindrance; for example, methoxy groups deviating ~166° from coplanarity with aromatic rings reduce conjugation and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。